molecular formula C22H23NO4S2 B2473549 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2097893-09-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2473549
CAS RN: 2097893-09-7
M. Wt: 429.55
InChI Key: ZRAZTSDOGIWSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H23NO4S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

A compound closely related to the one you're interested in, involving benzofuran and acetamide components, was synthesized and its crystal structure characterized. The study involved single-crystal X-ray diffraction, highlighting the molecular and crystallographic aspects such as hydrogen bonding and π-π interactions. This suggests that compounds with similar structures can be synthesized and analyzed for their structural properties, potentially contributing to materials science or pharmaceutical development (Hu Jingqian et al., 2016).

Biological Activities

Another research focus for related compounds includes their biological activities. For instance, derivatives containing benzofuran and pyrazole components have been synthesized and tested for anti-inflammatory properties. The study found that certain derivatives exhibited significant anti-inflammatory activities, indicating potential pharmaceutical applications (K. Sunder & Jayapal Maleraju, 2013).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with some showing significant antioxidant activities. These findings suggest that structurally related compounds could be explored for their potential antioxidant properties, contributing to research in oxidative stress and related diseases (K. Chkirate et al., 2019).

Antitumor Evaluation

Research has also explored the antitumor potential of compounds derived from benzofuran. These studies involve synthesizing various heterocyclic derivatives and evaluating their antiproliferative activity against different cancer cell lines. Such research indicates the potential for compounds with similar structural features to be used in the development of new antitumor agents (H. Shams et al., 2010).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-21(2)11-15-5-3-6-17(20(15)27-21)26-12-19(24)23-14-22(25,16-8-10-28-13-16)18-7-4-9-29-18/h3-10,13,25H,11-12,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZTSDOGIWSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

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